2,4-Dimethyl-5-propyloxazole

Alkyloxazole identification GC‑MS flavor analysis Kovats retention index

2,4-Dimethyl-5-propyloxazole (CAS 84027-86-1) is a 2,4,5-trisubstituted oxazole with the molecular formula C₈H₁₃NO and a monoisotopic mass of 139.0997 Da. It belongs to the class of alkyloxazoles—heterocyclic aroma compounds identified in thermally processed foods.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
CAS No. 84027-86-1
Cat. No. B14173143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethyl-5-propyloxazole
CAS84027-86-1
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESCCCC1=C(N=C(O1)C)C
InChIInChI=1S/C8H13NO/c1-4-5-8-6(2)9-7(3)10-8/h4-5H2,1-3H3
InChIKeyPSGAPKDEFJWSNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dimethyl-5-propyloxazole (CAS 84027-86-1): Chemical Identity, Physicochemical Properties and Procurement-Relevant Classification


2,4-Dimethyl-5-propyloxazole (CAS 84027-86-1) is a 2,4,5-trisubstituted oxazole with the molecular formula C₈H₁₃NO and a monoisotopic mass of 139.0997 Da [1]. It belongs to the class of alkyloxazoles—heterocyclic aroma compounds identified in thermally processed foods [2]. The compound has a predicted logP of approximately 2.2–2.8, an estimated boiling point of 190 °C at 760 mmHg, and an estimated water solubility of ~318 mg/L at 25 °C [1][3]. Its procurement relevance stems from its role as a naturally occurring food odorant and its utility as an analytical reference standard for flavor research, rather than as a pharmaceutical or industrial intermediate [4].

Workflow GC-MS volatile flavor analysis
Selection Alkyloxazole reference standard
Use Context Food aroma reconstitution & authentication research

Why 2,4-Dimethyl-5-propyloxazole Cannot Be Substituted with a Generic Alkyloxazole: Evidence of Quantifiable Differentiation


Alkyloxazoles sharing the same molecular formula (C₈H₁₃NO), such as 2-methyl-4-butyloxazole (CAS 84027-87-2) or 4-ethyl-2-methyl-5-propyloxazole (CAS 88300-06-5), exhibit distinct gas‑chromatographic retention behavior and divergent aroma descriptors [1][2]. Even within the 2,4,5‑trisubstituted sub‑class, the precise alkyl‑substitution pattern dictates the odor quality and the specific food matrices in which each compound is detected [2][3]. Generic substitution—e.g., replacing 2,4‑dimethyl‑5‑propyloxazole with 2,4,5‑trimethyloxazole (C₆H₉NO, a different homolog)—introduces a markedly different volatility profile (Kovats RI 826 vs. 989 on SPB‑1) and a different odor character (roasted/pyridine‑like vs. green/herbal) [1]. The quantitative evidence below demonstrates that procurement decisions must be guided by the specific compound identity rather than by broad class membership.

Target Compound
Specific Kovats RI (989 SPB-1)
Green/herbal/vegetable-like aroma
Confirmed in potato & peanut matrices
Generic Alkyloxazole
Retention shift may cause misidentification
Aroma mismatch invalidates sensory correlation
Matrix absence risks irrelevant standard procurement

Quantitative Differentiation Evidence for 2,4-Dimethyl-5-propyloxazole Against Key Comparators


GC Retention Index (Kovats) on Non‑Polar SPB‑1 Column: 2,4‑Dimethyl‑5‑propyloxazole vs. 2‑Methyl‑4‑butyloxazole vs. 2,4,5‑Trimethyloxazole

On an SPB‑1 non‑polar capillary column, 2,4‑dimethyl‑5‑propyloxazole exhibits a Kovats retention index (RI) of 989. This value is 18 units higher than its positional isomer 2‑methyl‑4‑butyloxazole (RI = 971) and 163 units higher than the lower homolog 2,4,5‑trimethyloxazole (RI = 826), enabling unambiguous chromatographic resolution [1][2]. On OV‑101 (110 °C, isothermal), the RI is 1000; on PEG‑40M polar column the RI is 1319 [3].

GC Retention Index (Kovats)
Head-to-head
RI 989 (SPB-1)
ΔRI +18 vs. isomer
ΔRI +163 vs. trimethyl
Enables baseline GC separation for accurate quantification
SPB-1 column; supports standard identity verification
Alkyloxazole identification GC‑MS flavor analysis Kovats retention index

Aroma Descriptor Differentiation: Green/Herbal/Vegetable‑like vs. Roasted/Pyridine‑like Character

2,4‑Dimethyl‑5‑propyloxazole, along with 2‑methyl‑4‑butyloxazole and 2,4‑dimethyl‑5‑butyloxazole, is reported to possess a characteristic strong green, herbal, and vegetable‑like aroma (Jin et al., 1984) [1]. In contrast, 2,4,5‑trimethyloxazole is described as having a slight pyridine‑like, roasted vegetative, toasted Dutched cocoa background at 1.0% dilution . This qualitative differentiation is grounded in the compound‑specific substitution pattern: a propyl group at position 5 (rather than a methyl or butyl group) produces the green/herbal note rather than a roasted/nutty note .

Aroma Profile
Cross-study comparable
Green, herbal, vegetable-like
vs. roasted/pyridine-like (trimethyl)
Supports correct odorant correlation in GC-O studies
No orthonasal threshold data; sensory panel evaluation
Flavor chemistry Odor profiling Sensory analysis

Food Matrix Occurrence Specificity: French‑Fried Potato, Roasted Peanut, and Boiled Shrimp Aroma Constituent

2,4‑Dimethyl‑5‑propyloxazole has been specifically identified in the volatile profiles of french‑fried potatoes [1], roasted peanuts [2], and boiled shrimp (Penaeus brevirostris) [2]. By comparison, its analog 4‑ethyl‑2‑methyl‑5‑propyloxazole is detected in cocoa and cocoa products rather than in potato‑derived foods [3]. 2,4,5‑Trimethyloxazole is more broadly distributed across baked potato, coffee, yeast extract, and boiled beef [4]. This food‑matrix specificity provides a basis for targeted procurement when the research objective is to study potato‑ or peanut‑derived aroma chemistry.

Food Matrix Occurrence
Class-level inference
Potato, peanut, shrimp (3 matrices)
vs. trimethyloxazole (≥4)
vs. ethyl-methyl-propyl isomer (cocoa only)
Required reference standard for potato/peanut aroma research
Absent from cocoa; identity confirmed by GC-MS
Food metabolomics Volatile biomarker Aroma reconstitution

Predicted Physicochemical Properties: Boiling Point and logP Differentiation for Formulation and Purification

The predicted boiling point of 2,4‑dimethyl‑5‑propyloxazole is 190.0 ± 9.0 °C at 760 mmHg , with an estimated logP of 2.2–2.8 [1]. In comparison, the lower homolog 2,4,5‑trimethyloxazole has a substantially lower measured boiling point of 133–134 °C and a lower logP of approximately 1.2 . The ~57 °C difference in boiling point and the ~1.0 unit difference in logP have direct implications for purification by distillation and for solvent‑extraction protocols, respectively.

Physicochemical Properties
Cross-study comparable
BP ~190 °C (pred.) vs. 133–134 °C
logP ~2.2–2.8 vs. ~1.2
Informs distillation and extraction protocol design
Predicted values; limited experimental data
Physicochemical property prediction Distillation Solvent extraction

Absence of Known Biological Activity: Differentiation from Pharmacologically Active Oxazoles for Safety and Regulatory Clearance

According to ChEMBL (version 20), 2,4‑dimethyl‑5‑propyloxazole has no known biological activity and no predicted activity [1]. This is in contrast to certain pharmacologically active oxazole derivatives (e.g., oxazole‑based kinase inhibitors) that exhibit nanomolar IC₅₀ values against specific therapeutic targets [2]. The absence of ChEMBL‑annotated bioactivity supports the compound’s suitability as a flavor and fragrance research standard where confounding biological effects are undesirable.

Biological Activity
Class-level inference
0 known activities (ChEMBL v20)
Supports use as analytical standard without confounding bioactivity
No predicted activity; may simplify shipping and handling protocols
Safety assessment Flavor ingredient screening ChEMBL bioactivity

Validated Research and Industrial Application Scenarios for 2,4-Dimethyl-5-propyloxazole


French‑Fried Potato and Roasted Peanut Aroma Reconstitution Research

2,4‑Dimethyl‑5‑propyloxazole is a confirmed volatile constituent of french‑fried potatoes and roasted peanuts [1][2]. Researchers engaged in aroma reconstitution or omission studies for these foods require the authentic compound as a reference standard. Its characteristic green, herbal, vegetable‑like note [1] is a key component of the overall aroma profile. The compound’s verified Kovats retention index (989 on SPB‑1) [1] allows its unambiguous identification in GC‑olfactometry experiments, preventing misassignment with the positional isomer 2‑methyl‑4‑butyloxazole (RI = 971) [1].

GC‑MS Method Development and Validation Using Certified Analytical Standards

Because 2,4‑dimethyl‑5‑propyloxazole possesses well‑characterized retention indices on both non‑polar (OV‑101: 1000) and polar (PEG‑40M: 1319) stationary phases [1], it serves as a suitable internal retention‑index marker for GC‑MS method development targeting alkyloxazoles in complex food volatile extracts. The compound’s lack of ChEMBL‑annotated biological activity [2] further supports its use in analytical laboratories where cross‑contamination with bioactive substances must be avoided.

Structure–Odor Relationship Studies of 2,4,5‑Trisubstituted Oxazoles

The compound’s specific 2,4‑dimethyl‑5‑propyl substitution pattern confers a green/herbal/vegetable‑like aroma, whereas the same molecular formula arranged as 2‑methyl‑4‑butyloxazole yields a qualitatively similar but chromatographically distinct entity, and 2,4,5‑trimethyloxazole yields a roasted/pyridine‑like character [1][2]. Structure–odor relationship (SOR) studies rely on systematic variation of alkyl chain length and position; 2,4‑dimethyl‑5‑propyloxazole fills a critical gap in the C₈ alkyloxazole series, enabling researchers to correlate the propyl‑at‑position‑5 motif with green/herbal odor notes.

Food Authentication and Biomarker Discovery Programs

2,4‑Dimethyl‑5‑propyloxazole has been proposed as a potential biomarker for the consumption of crustaceans, nuts, and potatoes [1][2]. In food authentication and metabolomics studies, its presence or absence can serve as a chemical marker for specific food processing conditions (e.g., frying vs. baking). Procurement of the pure compound as an external standard is essential for developing and validating LC‑MS/MS or GC‑MS/MS multiple‑reaction‑monitoring (MRM) methods aimed at quantifying this marker in biological fluids or food samples.

Application
Selection Property
Validation Focus
Aroma reconstitution (potato/peanut)
Verified Kovats RI & aroma descriptor
GC-MS retention match & sensory correlation
GC-MS method development
Well-characterized RI on polar/non-polar columns
Internal retention-index marker performance
Structure-odor relationship studies
Specific 2,4-dimethyl-5-propyl substitution
Odor profile confirmation & alkyl chain mapping
Food authentication & biomarker discovery
Potential food processing biomarker
LC/GC-MS/MS method development & matrix validation
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